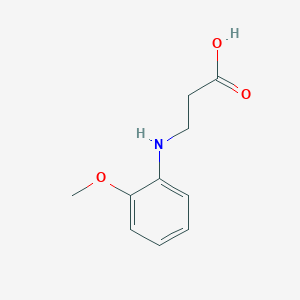

3-(2-Methoxy-phenylamino)-propionic acid

Description

The exact mass of the compound 3-(2-Methoxy-phenylamino)-propionic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Methoxy-phenylamino)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxy-phenylamino)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methoxyanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEUQSTVFNTQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368332 | |

| Record name | b-Alanine, N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832901 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3334-66-5 | |

| Record name | b-Alanine, N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-methoxyphenyl)amino]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-(2-Methoxy-phenylamino)-propionic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(2-Methoxy-phenylamino)-propionic acid (CAS No. 3334-66-5). While experimental spectra for this specific compound are not widely available in peer-reviewed literature, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to predict the characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and purity assessment of 3-(2-Methoxy-phenylamino)-propionic acid.

Introduction

3-(2-Methoxy-phenylamino)-propionic acid is a substituted β-amino acid derivative. Its structure, featuring a carboxylic acid, a secondary amine, and a methoxy-substituted aromatic ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for ensuring the integrity of research and the quality of resulting products. Spectroscopic methods provide a non-destructive and highly informative means of elucidating molecular structure.

This document will present a detailed, predictive analysis of the spectroscopic data for 3-(2-Methoxy-phenylamino)-propionic acid. The causality behind the predicted spectral features will be explained, grounding the analysis in established principles of chemical spectroscopy.

Compound Profile:

| Property | Value | Source |

| Chemical Name | 3-(2-Methoxy-phenylamino)-propionic acid | - |

| CAS Number | 3334-66-5 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| SMILES | COC1=CC=CC=C1NCCC(=O)O | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), and the number of neighboring protons (spin-spin splitting).

Rationale for Predictions:

-

Aromatic Protons (δ 6.7-7.2): The four protons on the disubstituted benzene ring will appear in the aromatic region. Their exact shifts and multiplicities will be complex due to coupling with each other.

-

Amine Proton (N-H): The secondary amine proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature. It is expected to be in the range of δ 4.0-5.0.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around δ 3.8.

-

Aliphatic Protons (-CH₂-CH₂-): The two methylene groups form an A₂B₂ system. The protons on the carbon adjacent to the nitrogen (-NH-CH₂-) will be deshielded compared to those adjacent to the carbonyl group (-CH₂-COOH). We predict two triplets, with the downfield triplet corresponding to the protons next to the nitrogen.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~6.7-7.2 | Multiplet | 4H | Aromatic (Ar-H) |

| ~4.0-5.0 | Broad Singlet | 1H | Amine (-NH) |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |

| ~3.5 | Triplet | 2H | Methylene (-NH-CH₂ -) |

| ~2.7 | Triplet | 2H | Methylene (-CH₂ -COOH) |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-(2-Methoxy-phenylamino)-propionic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the signals and determine multiplicities.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule.

Rationale for Predictions:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield, typically >170 ppm.

-

Aromatic Carbons: The six aromatic carbons will produce six distinct signals (assuming no accidental equivalence). The carbon attached to the oxygen of the methoxy group (C-O) and the carbon attached to the nitrogen (C-N) will be the most downfield of the aromatic signals.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear around 55-60 ppm.

-

Aliphatic Carbons (-CH₂-CH₂-): The two methylene carbons will appear in the aliphatic region, with the carbon adjacent to the nitrogen being slightly more deshielded than the one adjacent to the carbonyl group.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxylic Acid (C =O) |

| ~148 | Aromatic (C -O) |

| ~138 | Aromatic (C -N) |

| ~110-125 | Aromatic (4 x C H) |

| ~55 | Methoxy (-OC H₃) |

| ~45 | Methylene (-NH-C H₂-) |

| ~35 | Methylene (-C H₂-COOH) |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Rationale for Predictions: The key functional groups in 3-(2-Methoxy-phenylamino)-propionic acid will give rise to characteristic absorption bands.

-

O-H Stretch (Carboxylic Acid): This will be a very broad band in the 2500-3300 cm⁻¹ region due to hydrogen bonding.

-

N-H Stretch (Secondary Amine): A moderate, sharp peak is expected around 3300-3400 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹.

-

C=C Stretches (Aromatic): Several peaks of varying intensity will be present in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy/Aryl Ether): A strong band is expected in the 1200-1250 cm⁻¹ region.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-3400 | Medium, Sharp | N-H Stretch | Secondary Amine |

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| >3000 | Medium | sp² C-H Stretch | Aromatic |

| <3000 | Medium | sp³ C-H Stretch | Aliphatic/Methoxy |

| 1700-1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1450-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1200-1250 | Strong | C-O Stretch | Aryl Ether |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Rationale for Predictions (Electron Ionization - EI):

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, 195.

-

Key Fragmentations:

-

Loss of Carboxylic Acid Group: Fragmentation via cleavage of the C-C bond adjacent to the carboxylic acid can lead to the loss of a •COOH radical (45 Da) or CO₂ (44 Da) after rearrangement, resulting in a fragment at m/z 150.

-

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a common fragmentation pathway for amines. This would lead to a fragment at m/z 134.

-

Loss of Methoxy Group: Loss of a •CH₃ radical (15 Da) from the methoxy group is possible, followed by the loss of CO, leading to various fragments.

-

Predicted Key Fragments in EI-MS:

| m/z | Predicted Fragment Ion |

| 195 | [C₁₀H₁₃NO₃]⁺• (Molecular Ion) |

| 150 | [M - •COOH]⁺ |

| 134 | [C₈H₁₀NO]⁺ |

| 121 | [C₇H₇NO]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Spectroscopic Analysis Workflow

The definitive characterization of 3-(2-Methoxy-phenylamino)-propionic acid requires an integrated approach where data from multiple spectroscopic techniques are used synergistically. The following workflow illustrates this process.

Caption: Integrated workflow for the synthesis and spectroscopic confirmation of 3-(2-Methoxy-phenylamino)-propionic acid.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 3-(2-Methoxy-phenylamino)-propionic acid. By applying fundamental principles and leveraging data from related structures, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectra. These predictions, coupled with the provided standard operating protocols, offer a robust starting point for any researcher working with this compound, enabling its unambiguous identification and quality assessment. The ultimate confirmation of these predictions will, of course, rely on the acquisition of experimental data.

References

-

The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10296, 2-Phenylpropionic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134442, 3-Methoxypropionic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-(2-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-[(2-methoxyphenyl)amino]propanoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-(2-Methoxyphenyl)propionic Acid: A Deep Dive into its Uses and Market Presence. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxy-phenylamino)-propionic acid: Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-(2-Methoxy-phenylamino)-propionic acid, a key intermediate in the synthesis of various pharmaceuticals. The primary focus is on the strategic selection of starting materials and a detailed exploration of the prevalent synthetic methodology, the aza-Michael addition. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure reproducibility and high-yield synthesis.

Introduction: The Significance of 3-(2-Methoxy-phenylamino)-propionic acid

3-(2-Methoxy-phenylamino)-propionic acid, also known as 3-(o-anisidino)propionic acid, is a valuable building block in organic synthesis. Its structural motif, featuring a β-amino acid backbone attached to a methoxy-substituted aromatic ring, makes it a crucial precursor for the synthesis of a range of biologically active molecules. Notably, it serves as a key intermediate in the industrial production of certain pharmaceuticals, including the H2-receptor antagonist Ranitidine.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries.

This guide will delve into the fundamental chemical principles governing its synthesis, providing a robust framework for its preparation in a laboratory setting.

Primary Synthetic Strategy: The Aza-Michael Addition

The most direct and widely employed method for the synthesis of 3-(2-Methoxy-phenylamino)-propionic acid is the aza-Michael addition.[3] This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this specific case, the nucleophilic amine is 2-methoxyaniline (also known as o-anisidine), and the Michael acceptor is typically acrylic acid or one of its esters.

Core Starting Materials: A Deliberate Selection

The choice of starting materials is paramount for a successful and efficient synthesis. The two primary components are:

-

The Nucleophile: 2-Methoxyaniline (o-Anisidine)

-

Structure and Reactivity: 2-Methoxyaniline is an aromatic amine where the amino group (-NH₂) is attached to a benzene ring substituted with a methoxy group (-OCH₃) at the ortho position. The methoxy group is an electron-donating group, which slightly increases the electron density on the aromatic ring and the nucleophilicity of the amino group compared to aniline. This enhanced nucleophilicity facilitates its attack on the electron-deficient β-carbon of the acrylic acid derivative.

-

Commercial Availability: 2-Methoxyaniline is a readily available and relatively inexpensive commercial reagent, making it an economically viable starting material for large-scale synthesis.[4]

-

-

The Michael Acceptor: Acrylic Acid and its Derivatives

-

Acrylic Acid: As the most direct and atom-economical choice, acrylic acid (CH₂=CHCOOH) can react directly with 2-methoxyaniline. The reaction is typically carried out at elevated temperatures, and the acidic nature of the carboxylic acid can sometimes lead to salt formation with the amine, potentially slowing down the reaction.

-

Acrylate Esters (e.g., Methyl Acrylate, Ethyl Acrylate): Using an ester of acrylic acid can sometimes offer better control over the reaction and may proceed under milder conditions. The ester can be subsequently hydrolyzed to the desired carboxylic acid in a separate step.

-

Mechanistic Insight: The "Why" Behind the Reaction

The aza-Michael addition proceeds through the nucleophilic attack of the nitrogen atom of 2-methoxyaniline on the β-carbon of the acrylic acid derivative. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group. The reaction is typically base-catalyzed, although it can also proceed thermally. A base can deprotonate the amine, increasing its nucleophilicity, or activate the Michael acceptor.

Figure 1: Conceptual workflow of the aza-Michael addition for the synthesis of 3-(2-Methoxy-phenylamino)-propionic acid.

Detailed Experimental Protocol: A Validated Approach

The following protocol details a reliable method for the synthesis of 3-(2-Methoxy-phenylamino)-propionic acid via the direct reaction of 2-methoxyaniline with acrylic acid.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methoxyaniline (o-Anisidine) | 123.15 | 12.3 g | 0.1 |

| Acrylic Acid | 72.06 | 7.2 g | 0.1 |

| Water | 18.02 | 50 mL | - |

| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |

| Sodium Hydroxide | 40.00 | As needed | - |

| Ethanol | 46.07 | For recrystallization | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline (12.3 g, 0.1 mol), acrylic acid (7.2 g, 0.1 mol), and 50 mL of water.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add a solution of sodium hydroxide (e.g., 2M) to the mixture until it is basic (pH ~8-9). This will deprotonate the carboxylic acid and any remaining acrylic acid, making them soluble in the aqueous layer.

-

Extract the aqueous layer with a non-polar solvent like diethyl ether or ethyl acetate (2 x 50 mL) to remove any unreacted 2-methoxyaniline.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 4-5. The product, 3-(2-Methoxy-phenylamino)-propionic acid, will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Figure 2: Experimental workflow for the synthesis and purification of 3-(2-Methoxy-phenylamino)-propionic acid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (N-H, C=O, C-O).

Alternative Synthetic Routes: A Comparative Overview

While the direct aza-Michael addition is the most common approach, alternative strategies exist.

Two-Step Approach via Esterification

This method involves the aza-Michael addition of 2-methoxyaniline to an acrylate ester (e.g., methyl acrylate) to form the corresponding ester intermediate. This intermediate is then hydrolyzed to the final carboxylic acid.

-

Advantages: This route can sometimes offer better control over the reaction and may be easier to purify at the intermediate stage.

-

Disadvantages: It introduces an additional synthetic step (hydrolysis), which can reduce the overall yield.

Synthesis from β-Propiolactone

β-Propiolactone can react with 2-methoxyaniline to open the lactone ring and form the desired product. However, β-propiolactone is a highly reactive and toxic reagent, which limits its practical application in many laboratory settings.

| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages |

| Direct Aza-Michael Addition | 2-Methoxyaniline, Acrylic Acid | Atom-economical, one-step process | Can require elevated temperatures |

| Two-Step Ester Route | 2-Methoxyaniline, Acrylate Ester | Milder reaction conditions, easier intermediate purification | Additional hydrolysis step, potentially lower overall yield |

| β-Propiolactone Route | 2-Methoxyaniline, β-Propiolactone | Direct formation of the product | Use of a highly toxic and reactive reagent |

Safety Considerations

-

2-Methoxyaniline (o-Anisidine): This compound is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen.[5][6] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acrylic Acid: Acrylic acid is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[1][7] It is also harmful if swallowed or inhaled. Handle with extreme care in a fume hood and wear appropriate PPE.

Conclusion

The synthesis of 3-(2-Methoxy-phenylamino)-propionic acid is most effectively achieved through the aza-Michael addition of 2-methoxyaniline to acrylic acid or its esters. This technical guide has provided a detailed, field-tested protocol for this synthesis, emphasizing the rationale behind the choice of starting materials and reaction conditions. By following the outlined procedures and adhering to the necessary safety precautions, researchers can reliably prepare this valuable synthetic intermediate for its various applications in pharmaceutical and chemical research.

References

- Arutyunyan, N.S., et al. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Pharmaceutical Chemistry Journal, 48, 30-32.

- BASF. (2021).

- ECHEMI. (n.d.).

- Fisher Scientific. (2024).

- Ganachaud, F., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110.

- Menczinger, B., et al. (2018). Synthesis of 3-(Arylthio)

- Nabid, M. R., et al. (2006). Water-soluble Aniline/o-Anisidine Copolymer: Enzymatic Synthesis and Characterization. Iranian Polymer Journal, 15(7), 539-547.

-

PrepChem.com. (n.d.). Preparation of propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

- Redox. (2021).

- Sigma-Aldrich. (2025).

- Vasincu, I., et al. (2013). New derivatives of aryl-propionic acid. Synthesis and biological evaluation.

-

Wikipedia. (n.d.). o-Anisidine. Retrieved from [Link]

Sources

- 1. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 2. ラニチジン 塩酸塩 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure and cytotoxicity of new oxaliplatin analogues indicating that improvement of anticancer activity is still possible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antibacterial activity of novel 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-(2-Methoxy-phenylamino)-propionic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential biological activities of the novel compound, 3-(2-Methoxy-phenylamino)-propionic acid. While direct experimental data on this specific molecule is nascent, its structural classification as an N-aryl-β-alanine derivative, a class of compounds analogous to arylpropionic acids, provides a strong rationale for investigating its therapeutic potential. This document outlines a comprehensive research framework, grounded in established scientific principles, to elucidate its bioactivity, focusing on two primary areas of high therapeutic need: inflammation and cancer.

Introduction to 3-(2-Methoxy-phenylamino)-propionic Acid: A Compound of Interest

3-(2-Methoxy-phenylamino)-propionic acid belongs to the class of N-phenyl-beta-alanine derivatives. Its core structure, featuring a phenyl ring, a propionic acid moiety, and a methoxy group, suggests potential interactions with biological systems analogous to well-characterized arylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] The presence of the methoxy group and the secondary amine linkage may modulate its pharmacokinetic and pharmacodynamic properties, potentially offering a unique therapeutic profile.

Chemical Structure:

Table 1: Physicochemical Properties of 3-(2-Methoxy-phenylamino)-propionic Acid (Predicted)

| Property | Value | Source |

| Molecular Formula | C10H13NO3 | PubChem |

| Molecular Weight | 195.22 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

The synthesis of N-aryl-β-alanine derivatives can be achieved through various established organic synthesis routes, providing a feasible pathway for obtaining the compound for research purposes.[5][6][7][8]

Hypothesized Biological Activity I: Anti-Inflammatory Properties

Rationale: Arylpropionic acid derivatives are well-established as potent anti-inflammatory agents.[1][2][3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[1][9] We hypothesize that 3-(2-Methoxy-phenylamino)-propionic acid will exhibit similar anti-inflammatory activity.

Proposed Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

Inflammation is a complex biological response to harmful stimuli.[10] The arachidonic acid cascade is a central pathway in the inflammatory process. We propose that 3-(2-Methoxy-phenylamino)-propionic acid may inhibit key enzymes in this pathway, namely COX-1, COX-2, and lipoxygenases (LOX).[11][12]

Caption: Workflow for the carrageenan-induced paw edema model.

Hypothesized Biological Activity II: Anticancer Properties

Rationale: Several arylpropionic acid derivatives have demonstrated antiproliferative activities against various cancer cell lines. [1][3][4][13]The underlying mechanisms are still under investigation but may involve the induction of apoptosis and inhibition of cancer cell signaling pathways. Given its structural similarities, 3-(2-Methoxy-phenylamino)-propionic acid warrants investigation for potential anticancer effects.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

We hypothesize that 3-(2-Methoxy-phenylamino)-propionic acid may exert its anticancer effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest in cancer cells, thereby preventing their proliferation.

Experimental Validation: A Phased Approach

A. MTT Cell Viability Assay:

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the in vitro cytotoxic effects of drugs on cell lines. [14][15][16][17] Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-(2-Methoxy-phenylamino)-propionic acid for 24, 48, and 72 hours. A known anticancer drug (e.g., doxorubicin) will be used as a positive control.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each cell line and time point.

Table 3: Expected Outcomes of In Vitro Anticancer Assays

| Assay | Parameter Measured | Expected Outcome for Active Compound |

| MTT Assay | IC50 (µM) | Low IC50 value, indicating potent cytotoxicity against cancer cells. |

Human Tumor Xenograft Model:

This model involves implanting human cancer cells into immunodeficient mice to study tumor growth and the efficacy of anticancer agents. [18][19][20][21][22] Protocol:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Treatment Administration: Administer 3-(2-Methoxy-phenylamino)-propionic acid at different doses, a vehicle control, and a positive control drug (e.g., paclitaxel) to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

-

Tumor Volume Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition for each treatment group.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. brainkart.com [brainkart.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives [epubl.ktu.edu]

- 8. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 10. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay [frontiersin.org]

- 12. academicjournals.org [academicjournals.org]

- 13. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. MTT (Assay protocol [protocols.io]

- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. blog.crownbio.com [blog.crownbio.com]

- 20. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]

- 21. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]

- 22. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]

A Technical Guide to the Structural Analogs of 3-(2-Methoxy-phenylamino)-propionic Acid: Synthesis, Biological Evaluation, and Structure-Activity Relationships

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogs of 3-(2-Methoxy-phenylamino)-propionic acid. This document is designed to serve as a foundational resource for the rational design and development of novel therapeutic agents based on this chemical scaffold.

Introduction: The Potential of the 3-(Phenylamino)-propionic Acid Scaffold

The 3-(phenylamino)-propionic acid core is a versatile scaffold found in a variety of biologically active molecules. The inherent functionalities—a secondary amine, a carboxylic acid, and an aromatic ring—provide multiple points for structural modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The parent compound, 3-(2-Methoxy-phenylamino)-propionic acid, serves as a key starting point for the exploration of this chemical space. The methoxy group, in particular, can significantly influence ligand-target binding, metabolic stability, and overall pharmacokinetic profiles.[1][2] This guide will delve into the synthesis of the parent compound and explore the design rationale and biological impact of its structural analogs.

Synthesis of the Core Scaffold: 3-(2-Methoxy-phenylamino)-propionic Acid

The most direct and efficient method for the synthesis of 3-(2-Methoxy-phenylamino)-propionic acid is the aza-Michael addition of 2-methoxyaniline to an acrylic acid derivative. This reaction is a classic example of conjugate addition and is widely used in organic synthesis to form carbon-nitrogen bonds.

Experimental Protocol: Aza-Michael Addition

Objective: To synthesize 3-(2-Methoxy-phenylamino)-propionic acid.

Materials:

-

2-Methoxyaniline

-

Acrylic acid

-

Solvent (e.g., Ethanol, Acetonitrile, or neat)

-

Catalyst (optional, e.g., a Lewis acid or base)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyaniline (1.0 eq) in the chosen solvent.

-

Addition of Reactant: Slowly add acrylic acid (1.1 eq) to the solution. The reaction can be exothermic, so controlled addition is recommended.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the solvent and catalyst used. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and the pH is adjusted to ~2 with hydrochloric acid to precipitate the product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Alternatively, the aqueous solution can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Causality of Experimental Choices:

-

The use of a slight excess of acrylic acid ensures the complete consumption of the starting aniline.

-

The choice of solvent can influence the reaction rate and yield. Polar protic solvents like ethanol can facilitate the proton transfer steps in the Michael addition.

-

The workup procedure is designed to isolate the acidic product by taking advantage of its solubility at different pH values.

Caption: Synthetic scheme for 3-(2-Methoxy-phenylamino)-propionic acid.

Structural Analogs and Structure-Activity Relationships (SAR)

The exploration of structural analogs of 3-(2-Methoxy-phenylamino)-propionic acid is crucial for optimizing its biological activity and drug-like properties. Modifications can be systematically introduced at three key positions: the phenyl ring, the amino linker, and the propionic acid moiety.

Modifications of the Phenyl Ring

Alterations to the phenyl ring, including the position and nature of the substituents, can profoundly impact the compound's interaction with biological targets.

-

Position of the Methoxy Group: The ortho-methoxy group in the parent compound influences the conformation of the molecule due to steric and electronic effects. Moving the methoxy group to the meta or para position can alter the binding affinity and selectivity for specific targets. Studies on related compounds have shown that the position of the methoxy group can significantly affect biological activities such as nonlinear optical properties and antimicrobial efficacy.[3][4]

-

Substitution with Other Functional Groups: Replacing the methoxy group with other substituents (e.g., halogens, alkyl groups, nitro groups) allows for the probing of electronic and steric requirements of the target's binding pocket. For instance, electron-withdrawing groups can modulate the pKa of the aniline nitrogen, affecting its nucleophilicity and hydrogen bonding capacity.

A study on 4-(phenylamino)thieno[2,3-b]pyridine derivatives highlighted the p-methoxy substituted analog as a leading compound for developing new microbicidal medicines, underscoring the importance of this substituent.[5]

Modifications of the Amino Linker

The secondary amine in the core structure is a key hydrogen bond donor and can be a site for further functionalization.

-

N-Alkylation/N-Arylation: Introducing alkyl or aryl groups on the nitrogen atom can modulate the compound's lipophilicity and steric bulk. This can influence membrane permeability and interaction with hydrophobic pockets of a target protein.

-

Incorporation into Heterocyclic Systems: The nitrogen atom can be incorporated into a heterocyclic ring system, such as a thiazole. For example, the synthesis of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids has been reported, with some derivatives showing antimicrobial activity and plant growth-promoting effects.[6]

Modifications of the Propionic Acid Moiety: Bioisosteric Replacement

The carboxylic acid group is a critical pharmacophore, often involved in key interactions with biological targets through hydrogen bonding and ionic interactions. However, it can also contribute to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. Bioisosteric replacement of the carboxylic acid is a common strategy in drug design to address these limitations.[7][8][9][10]

-

Common Carboxylic Acid Bioisosteres:

-

Tetrazoles: Tetrazoles are one of the most widely used carboxylic acid bioisosteres. They mimic the acidity and planar geometry of the carboxyl group and can form similar hydrogen bonding interactions.[7][10][11]

-

Acylsulfonamides: These groups also possess an acidic proton and can act as effective mimics of carboxylic acids.

-

Hydroxamic acids, Boronic acids, and other acidic heterocycles. [11]

-

The choice of bioisostere can significantly impact the compound's potency, selectivity, and pharmacokinetic profile.

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, SAR, and biological evaluation of new 4-(phenylamino)thieno[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: 3-(2-Methoxy-phenylamino)-propionic acid as a Versatile Building Block for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-(2-Methoxy-phenylamino)-propionic acid

3-(2-Methoxy-phenylamino)-propionic acid is a bespoke building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a nucleophilic secondary amine, a carboxylic acid handle, and an electron-rich methoxy-substituted aromatic ring, provides a unique combination of reactive sites. This strategic arrangement allows for a variety of intramolecular cyclization reactions, leading to the formation of diverse and medicinally relevant heterocyclic scaffolds. Most notably, it serves as a key precursor for the synthesis of quinolinone derivatives, which are core structures in numerous pharmacologically active compounds.[1] This guide provides detailed protocols for the synthesis of this valuable building block and its subsequent transformation into key heterocyclic systems, with a focus on the underlying chemical principles and practical experimental considerations.

Part 1: Synthesis of the Building Block: 3-(2-Methoxy-phenylamino)-propionic acid

The synthesis of 3-(2-methoxyphenylamino)propanoic acid is efficiently achieved via a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile, in this case, the nitrogen atom of o-anisidine, to an α,β-unsaturated carbonyl compound, acrylic acid.[2][3] The electron-donating methoxy group on the aniline ring enhances the nucleophilicity of the amine, facilitating the addition.

Reaction Scheme: Synthesis of 3-(2-Methoxy-phenylamino)-propionic acid

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methoxy-phenylamino)-propionic acid

Welcome to the technical support center for the synthesis of 3-(2-Methoxy-phenylamino)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important β-amino acid derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of 3-(2-Methoxy-phenylamino)-propionic acid.

Problem 1: Low Yield of the Desired Product

Q: I performed the aza-Michael addition of o-anisidine to acrylic acid, but my yield of 3-(2-Methoxy-phenylamino)-propionic acid is significantly lower than expected. What are the potential causes and how can I improve it?

A: A low yield in this reaction is a common issue and can stem from several factors. The primary synthesis route is the aza-Michael addition, a conjugate addition of the amine to the activated alkene. However, competing side reactions can significantly reduce the yield of your target molecule.

Possible Causes and Solutions:

-

Double Michael Addition: Primary amines, like o-anisidine, can react with two equivalents of acrylic acid to form a tertiary amine byproduct.[1][2] This is often a major contributor to low yields of the desired monosubstituted product.

-

Solution: To favor the mono-addition product, carefully control the stoichiometry of your reactants. Using a slight excess of o-anisidine relative to acrylic acid can help minimize the double addition. Additionally, lower reaction temperatures and shorter reaction times can also improve selectivity.[3]

-

-

Polymerization of Acrylic Acid: Acrylic acid is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[4][5][6][7] This consumes the acrylic acid, reducing the amount available to react with the o-anisidine.

-

Solution: Conduct the reaction at a moderate temperature. While some heat may be necessary to drive the reaction, excessive temperatures will favor polymerization.[7] Ensure your acrylic acid is fresh and properly stored with an inhibitor. If necessary, a radical inhibitor can be added to the reaction mixture.

-

-

Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction rate and selectivity.

| Parameter | Recommendation for Higher Yield | Rationale |

| Stoichiometry | Slight excess of o-anisidine | Minimizes double addition. |

| Temperature | Moderate (e.g., 40-60 °C) | Reduces acrylic acid polymerization.[7] |

| Solvent | Protic (e.g., Methanol, Ethanol) | Facilitates proton transfer.[2] |

| Reaction Time | Monitor by TLC/LC-MS | Avoids prolonged heating and side product formation. |

Problem 2: Presence of an Unexpected, Less Polar Impurity in TLC/LC-MS

Q: My reaction mixture shows a significant amount of a less polar byproduct that is not my starting materials or the desired product. What could this be?

A: This is likely the double-addition product, N-(2-methoxyphenyl)-N-(2-carboxyethyl)-3-aminopropionic acid. As a tertiary amine, it is generally less polar than the desired secondary amine-containing product and will exhibit a higher Rf value on a normal-phase TLC plate.

Identification and Mitigation:

-

Characterization: This byproduct can be identified by mass spectrometry, as it will have a molecular weight corresponding to the addition of two acrylic acid molecules to one o-anisidine molecule.

-

Mitigation: As discussed in the previous section, adjusting the stoichiometry to favor o-anisidine and maintaining moderate reaction temperatures are key to minimizing the formation of this impurity.[1][3]

Problem 3: Formation of a White Precipitate or Gel in the Reaction Mixture

Q: During my reaction, a significant amount of white precipitate or a gel-like substance formed, making stirring difficult. What is happening?

A: This is a strong indication of acrylic acid polymerization.[4][5][6] Poly(acrylic acid) is a white solid and can form a gel in aqueous or polar organic solvents.

Prevention and Remediation:

-

Prevention: The most effective approach is prevention. Ensure your acrylic acid is fresh and contains an inhibitor. Avoid high reaction temperatures and exposure to light, which can initiate polymerization. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

-

Remediation: If polymerization has already occurred, the polymer will need to be removed during workup. Poly(acrylic acid) is generally insoluble in many common organic solvents like ethyl acetate or dichloromethane. Filtration of the reaction mixture after dilution with a suitable solvent may remove the bulk of the polymer.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the synthesis of 3-(2-Methoxy-phenylamino)-propionic acid?

A1: The synthesis proceeds via an aza-Michael addition. This is a conjugate addition reaction where the nucleophilic nitrogen of o-anisidine attacks the β-carbon of the electron-deficient alkene in acrylic acid. The electron-withdrawing carboxylic acid group of acrylic acid activates the double bond for nucleophilic attack. The reaction is typically facilitated by a proton transfer mechanism, which can be assisted by a protic solvent.[2]

Q2: Can I use an acrylic ester instead of acrylic acid?

A2: Yes, using an acrylic ester, such as methyl acrylate or ethyl acrylate, is a common variation of this reaction. The resulting product would be the corresponding ester of 3-(2-Methoxy-phenylamino)-propionic acid, which can then be hydrolyzed to the desired carboxylic acid in a subsequent step. Using an ester may offer advantages in terms of solubility and may sometimes reduce the extent of polymerization compared to acrylic acid.

Q3: My final product is an oil and difficult to purify. How can I obtain a solid product?

A3: Obtaining a solid product can be challenging, especially if minor impurities are present. Purification by column chromatography followed by crystallization is often the most effective strategy.

-

Column Chromatography: Due to the amphoteric nature of the product (containing both a basic amine and an acidic carboxylic acid), ion-exchange chromatography is a powerful purification method.[8][9] Alternatively, normal-phase silica gel chromatography can be used, often with a mobile phase containing a small amount of a polar solvent like methanol and an acid (e.g., acetic acid) or base (e.g., triethylamine) to suppress ionization and reduce tailing.

-

Crystallization: After chromatographic purification, recrystallization can yield a pure, solid product.[10] The choice of solvent is critical. A common approach is to dissolve the product in a minimal amount of a hot polar solvent (e.g., water, ethanol, or a mixture) and then allow it to cool slowly. Addition of a less polar co-solvent (an anti-solvent) can also induce crystallization.[][12]

Q4: Are there any specific safety precautions I should take when working with o-anisidine and acrylic acid?

A4: Yes, both reagents require careful handling.

-

o-Anisidine: It is a toxic compound and a suspected carcinogen.[13][14] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acrylic Acid: It is corrosive and has a pungent odor. It can cause severe skin burns and eye damage. Handle it with care in a fume hood and wear appropriate PPE. As mentioned, it can polymerize violently if not properly inhibited and stored.[15]

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Methoxy-phenylamino)-propionic acid

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-anisidine (1.0 eq).

-

Add methanol as a solvent (approximately 2-3 mL per gram of o-anisidine).

-

With stirring, slowly add acrylic acid (0.95 eq) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 50-60 °C and monitor the progress by TLC or LC-MS.

-

Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Proceed with purification.

Protocol 2: Purification by Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If impurities are visible, hot filter the solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizing the Reaction Pathways

Main Reaction Pathway

Caption: Desired synthesis of 3-(2-Methoxy-phenylamino)-propionic acid.

Side Reaction Pathways

Caption: Common side reactions in the synthesis.

References

-

Separation and Refining of Amino acids. (n.d.). Diaion. Retrieved January 26, 2026, from [Link]

- Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110.

-

Michael Addition - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyaniline. PubChem. Retrieved January 26, 2026, from [Link]

- Glavan, M., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, 13(10), 2358–2364.

- de Souza, R. O. M. A., et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Letters in Organic Chemistry, 4(1), 24-28.

-

Separation and Detection of Amino Acids – BIOC*2580. (n.d.). Ecampusontario.pressbooks.pub. Retrieved January 26, 2026, from [Link]

- Zhang, Y., et al. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. Polymer Chemistry, 13(45), 6296-6303.

- Gupta, A., & Singh, R. (2014). Electrochemical Studies of o- and p- Anisidine. International Journal of ChemTech Research, 6(1), 543-551.

-

Synthomer. (2020). ACRYLIC ACID - STABILIZED - PURE. Retrieved from [Link]

- Rife, H. M., & Walker, A. E. (1957). U.S. Patent No. 2,789,099. Washington, DC: U.S.

- International Agency for Research on Cancer. (1999). o-Anisidine. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73). Lyon, France: IARC.

- Spring, D. R., et al. (2008). Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid. Organic Letters, 10(1), 13-16.

- Van Speybroeck, V., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(23), 11637–11647.

- Zou, L., et al. (2018). Amine-Acrylate Liquid Single Crystal Elastomers Reinforced by Hydrogen Bonding.

- Flory, P. J. (1939). Heats of polymerization of acrylic acid and derivatives. Journal of the American Chemical Society, 61(6), 1518–1521.

-

Wikipedia contributors. (2023, December 29). o-Anisidine. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

- Farmer, T. J., et al. (2019).

- Majhi, K. C., et al. (2021). Chromatographic Separation of Amino Acids.

-

o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024, July 19). Chemniverse. Retrieved from [Link]

- Ito, K., et al. (2017). Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents. ACS Macro Letters, 6(6), 613–617.

- Escalante, J., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Processes, 12(1), 34.

- Ajinomoto Co., Inc. (1992). U.S. Patent No. 5,118,815. Washington, DC: U.S.

-

How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6). ResearchGate. Retrieved from [Link]

-

Effect of temperature in the free radical polymerization of acrylic acid. (2016, August 25). ResearchGate. Retrieved from [Link]

Sources

- 1. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. US2789099A - Polymerization of acrylic acid in aqueous solution - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. diaion.com [diaion.com]

- 9. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 10. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. synthomer.com [synthomer.com]

Technical Support Center: Optimizing Reaction Conditions for 3-(2-Methoxy-phenylamino)-propionic acid

Welcome to the technical support center for the synthesis and optimization of 3-(2-Methoxy-phenylamino)-propionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-(2-Methoxy-phenylamino)-propionic acid?

The most common and direct method for synthesizing 3-(2-Methoxy-phenylamino)-propionic acid is through a conjugate addition reaction, specifically an aza-Michael addition. This reaction involves the nucleophilic addition of 2-methoxyaniline to an acrylic acid derivative. The reaction is favored due to the electron-withdrawing nature of the carboxyl group, which activates the carbon-carbon double bond for nucleophilic attack.

Q2: What are the critical parameters to control in this synthesis?

The success of the aza-Michael addition is highly dependent on several factors:

-

Stoichiometry: The molar ratio of 2-methoxyaniline to the acrylate is crucial. An excess of the amine can lead to di-addition products.

-

Temperature: Reaction temperature influences the rate and selectivity. Higher temperatures can accelerate the reaction but may also promote side reactions.

-

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. Protic solvents like alcohols can participate in the reaction mechanism by stabilizing charged intermediates.

-

Catalyst: While the reaction can proceed without a catalyst, bases or acids are often used to enhance the rate. The choice of catalyst can significantly impact the reaction's efficiency.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting materials (2-methoxyaniline and acrylate) from the desired product. The disappearance of the limiting reactant spot and the appearance of a new product spot indicate the reaction's progress.

Q4: What safety precautions should be taken when working with the reactants?

-

2-Methoxyaniline: This compound is toxic and should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acrylic Acid/Acrylates: These are corrosive and can cause severe skin burns and eye damage. They are also lachrymators. Always handle them in a fume hood with appropriate PPE.

Reaction Mechanism and Pathways

The core of this synthesis is the aza-Michael addition. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the β-carbon of the acrylate, leading to the formation of a zwitterionic intermediate. This intermediate is then protonated to yield the final product.

Caption: Aza-Michael addition of 2-methoxyaniline to an acrylate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

| Possible Cause | Explanation | Recommended Action |

| Low Reactivity of Aniline | The nucleophilicity of the aniline nitrogen is reduced by the electron-donating methoxy group, but it can still be a slow reaction without activation. | Add a catalytic amount of a base (e.g., DBU, triethylamine) or an acid (e.g., acetic acid) to activate the reactants.[1] |

| Incorrect Temperature | The reaction may be too slow at room temperature. | Gently heat the reaction mixture (e.g., 40-60 °C) and monitor by TLC. Avoid excessive heat to prevent side reactions. |

| Poor Quality Reagents | Old or impure 2-methoxyaniline or acrylate can inhibit the reaction. | Use freshly distilled or purified reagents. Ensure the acrylate has not polymerized. |

| Inappropriate Solvent | The reactants may not be fully soluble, or the solvent may not effectively mediate the reaction. | Screen different solvents. Protic solvents like methanol or ethanol can be effective.[2] Solvent-free conditions can also be explored.[1] |

Problem 2: Formation of a Significant Side Product (Di-adduct)

Explanation: Primary amines like 2-methoxyaniline can react with two molecules of the acrylate, leading to a di-adduct impurity.[2][3] This happens when the newly formed secondary amine of the product is still sufficiently nucleophilic to react with another acrylate molecule.

Caption: Formation of the di-adduct side product.

Solutions:

-

Adjust Stoichiometry: Use a slight excess of 2-methoxyaniline (e.g., 1.1 to 1.2 equivalents) relative to the acrylate. This will ensure the acrylate is consumed before significant di-adduct formation can occur.

-

Control Reactant Addition: Add the acrylate slowly to the solution of 2-methoxyaniline. This maintains a low concentration of the acrylate, favoring the initial mono-addition.

-

Monitor Closely: Carefully monitor the reaction by TLC. Stop the reaction as soon as the limiting reagent (acrylate) is consumed.

Problem 3: Difficult Purification and Oily Product

Explanation: 3-(Arylamino)propionic acids can sometimes be difficult to crystallize and may isolate as oils, especially if impurities are present.

Solutions:

| Purification Challenge | Recommended Protocol |

| Product is an Oil | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, consider converting the carboxylic acid to a salt (e.g., with sodium bicarbonate), washing with an organic solvent to remove non-polar impurities, and then re-acidifying to precipitate the pure acid. |

| Co-elution during Chromatography | If the product and impurities have similar polarities, modify the solvent system for column chromatography. A small amount of acetic acid or triethylamine in the eluent can improve separation. |

| Alternative Purification | Consider recrystallization from a suitable solvent system. Common choices include ethanol/water, ethyl acetate/hexane, or isopropanol. |

Experimental Protocol: A Starting Point

This protocol provides a general procedure that can be optimized.

Materials:

-

2-Methoxyaniline

-

Ethyl acrylate (or acrylic acid)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxyaniline (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Slowly add ethyl acrylate (1.0 eq) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (around 80°C) and monitor the progress by TLC.

-

Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

If the product is the ester, it can be purified by column chromatography. If the acid is desired, the ester can be hydrolyzed using standard procedures (e.g., with NaOH followed by acidification).

-

If using acrylic acid directly, the product may precipitate upon cooling. The solid can be collected by filtration and recrystallized.

References

-

Ali, S., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, E64, o2197. [Link]

-

PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

- Google Patents.

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

Bar-Haim, G., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

-

Ahmad, I., et al. (2018). Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. PubMed. [Link]

-

Graff, R., et al. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry (RSC Publishing). [Link]

-

Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

- Google Patents. WO2013079785A1 - Method for recovering and purifying propionic acid.

-

ResearchGate. (2018). Optimization of conditions for the reaction of the Aza-Michael addition. [Link]

-

Chemistry LibreTexts. (2021). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

-

MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. [Link]

-

Organic Chemistry Portal. Michael Addition. [Link]

Sources

3-(2-Methoxy-phenylamino)-propionic acid stability and degradation issues

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(2-Methoxy-phenylamino)-propionic acid. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical steps necessary to ensure the integrity of your experiments.

Troubleshooting Guide: Investigating Compound Instability

This section addresses common experimental issues that may indicate degradation of 3-(2-Methoxy-phenylamino)-propionic acid.

Issue 1: Appearance of New Peaks or Changes in Peak Area in HPLC Analysis

Question: I am observing unexpected peaks in my HPLC chromatogram that were not present in the initial analysis of my 3-(2-Methoxy-phenylamino)-propionic acid sample. What could be the cause and how do I investigate it?

Answer: The appearance of new peaks is a strong indicator of degradation. The structure of 3-(2-Methoxy-phenylamino)-propionic acid contains functional groups that are susceptible to degradation under certain conditions. The secondary aromatic amine is prone to oxidation, and the methoxy group can be cleaved under harsh acidic conditions.[1][2][3][4] To identify the cause, a systematic forced degradation study is recommended.[5]

Experimental Protocol: Forced Degradation Study

A forced degradation study will help you identify the potential degradation products and establish a stability-indicating analytical method.[6]

1. Preparation of Stock Solution:

-

Prepare a stock solution of 3-(2-Methoxy-phenylamino)-propionic acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[7]

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

-

Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.

3. Sample Analysis:

-

After the specified time, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration and analyze by HPLC.

4. Data Interpretation:

-

Compare the chromatograms of the stressed samples with a control sample (unstressed stock solution).

-

The goal is to achieve 5-20% degradation of the parent compound.[7] If degradation is too extensive or not observed, adjust the stress conditions (time, temperature, reagent concentration).

Table 1: Troubleshooting HPLC Observations

| Observation | Potential Cause | Recommended Action |

| New peak in oxidative stress sample | Oxidation of the secondary amine. | Use degassed solvents and prepare solutions under an inert atmosphere (e.g., nitrogen). Avoid sources of peroxides. |

| New peak in acid stress sample | Cleavage of the methoxy ether linkage.[1][2][4] | Maintain a neutral or slightly acidic pH for your solutions. Avoid strong acids. |

| General increase in small, unresolved peaks | Multiple minor degradation pathways. | Optimize storage conditions (see FAQ section). Prepare fresh solutions for each experiment. |

Diagram 1: Potential Degradation Pathways

Caption: Potential degradation pathways of 3-(2-Methoxy-phenylamino)-propionic acid.

Issue 2: Loss of Compound Potency in Biological Assays

Question: My experimental results show a time-dependent decrease in the biological activity of my 3-(2-Methoxy-phenylamino)-propionic acid solution. What could be the reason?

Answer: A loss of potency is often directly linked to the degradation of the active compound. The degradation products may have reduced or no biological activity, leading to a lower effective concentration of the parent molecule. To confirm this, you should perform a stability-indicating HPLC analysis in parallel with your biological assays.

Experimental Protocol: Correlating Chemical Stability with Biological Activity

1. Time-Course Study:

-

Prepare a fresh solution of 3-(2-Methoxy-phenylamino)-propionic acid in your assay buffer.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (e.g., 37°C), take aliquots for both HPLC analysis and your biological assay.

2. HPLC Analysis:

-

Use a validated stability-indicating HPLC method to quantify the remaining percentage of the parent compound at each time point.

3. Biological Assay:

-

Perform your standard biological assay with the aliquots to determine the biological activity at each time point.

4. Correlation Analysis:

-

Plot the percentage of remaining parent compound (from HPLC) and the biological activity against time. A parallel decrease in both parameters strongly suggests that degradation is the cause of the loss of potency.

Diagram 2: Troubleshooting Workflow for Loss of Potency

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Technical Support Center: Overcoming Solubility Challenges with 3-(2-Methoxy-phenylamino)-propionic acid

Welcome to the technical support center for 3-(2-Methoxy-phenylamino)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.

Introduction: Understanding the Solubility Profile of 3-(2-Methoxy-phenylamino)-propionic acid